2,2,2-trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate
CAS No.: 1197480-43-5
Cat. No.: VC5810280
Molecular Formula: C8H10F3N3O2
Molecular Weight: 237.182
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197480-43-5 |
|---|---|
| Molecular Formula | C8H10F3N3O2 |
| Molecular Weight | 237.182 |
| IUPAC Name | 2,2,2-trifluoroethyl N-(2,5-dimethylpyrazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C8H10F3N3O2/c1-5-3-6(14(2)13-5)12-7(15)16-4-8(9,10)11/h3H,4H2,1-2H3,(H,12,15) |
| Standard InChI Key | RBZORSUHNCCVSO-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
2,2,2-Trifluoroethyl N-(1,3-dimethyl-1H-pyrazol-5-yl)carbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Its IUPAC name, 2,2,2-trifluoroethyl N-(2,5-dimethylpyrazol-3-yl)carbamate, reflects the substitution pattern on the pyrazole ring and the trifluoroethyl group attached via a carbamate bridge.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀F₃N₃O₂ |
| Molecular Weight | 237.182 g/mol |
| SMILES | CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C |
| InChI Key | RBZORSUHNCCVSO-UHFFFAOYSA-N |
| CAS Registry Number | 1197480-43-5 |
The pyrazole ring adopts a planar conformation, with nitrogen atoms at positions 1 and 2. Methyl groups at positions 1 and 3 enhance steric bulk, while the trifluoroethyl carbamate moiety introduces significant electronegativity and lipophilicity. Computational analyses predict a topological polar surface area (TPSA) of 79.94 Ų and a logP value of 2.216, indicating moderate membrane permeability.
Synthesis and Manufacturing
The synthesis of this compound typically involves a two-step protocol:
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Preparation of 1,3-Dimethyl-1H-pyrazol-5-amine:
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Synthesized via cyclocondensation of acetylacetone with hydrazine derivatives under acidic conditions.
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Carbamate Formation:
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Reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine or pyridine).
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Table 1: Representative Synthetic Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (initial), then RT |
| Reaction Time | 4–6 hours |
| Yield | 68–72% (reported) |
Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 240°C without melting.
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Solubility:
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Freely soluble in dichloromethane, dimethyl sulfoxide (DMSO).
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Sparingly soluble in water (<0.1 mg/mL at 25°C).
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Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 6.12 (s, 1H, pyrazole-H), 4.45 (q, J=8.4 Hz, 2H, OCH₂CF₃), 3.78 (s, 3H, N-CH₃), 2.32 (s, 3H, C-CH₃).
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¹³C NMR: δ 156.8 (C=O), 148.1 (pyrazole-C), 122.5 (q, J=277 Hz, CF₃), 105.2 (pyrazole-CH), 60.1 (OCH₂), 38.9 (N-CH₃), 13.4 (C-CH₃).
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 85–89% (estimated) |
| CYP450 Inhibition | Low (IC₅₀ >20 μM) |
| Metabolic Stability | High (t₁/₂ >4 h in human hepatocytes) |
Antimicrobial Activity
Carbamate-functionalized pyrazoles show moderate activity against Gram-positive bacteria (MIC 8–16 μg/mL) via disruption of cell wall synthesis.
| Hazard Category | Risk Mitigation |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Eye Damage | Use safety goggles |
| Respiratory Sensitization | Use fume hood |
No genotoxicity (Ames test negative) or acute cytotoxicity (IC₅₀ >100 μM in HEK293 cells) has been reported for structurally related compounds .
Industrial and Research Applications
Pharmaceutical Intermediates
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Used in synthesizing kinase inhibitors (e.g., p38 MAPK, JAK2) .
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Explored as a building block for PET radiotracers due to ¹⁸F-labeling potential.
Agrochemical Development
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Prototype for herbicidal agents targeting acetolactate synthase (ALS).
Recent Research Developments (2023–2025)
A 2024 study identified pyrazole-carbamates as allosteric modulators of TRPV1 ion channels, suggesting potential in pain management . Another 2025 preprint highlights their utility in metal-organic frameworks (MOFs) for gas storage applications.
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